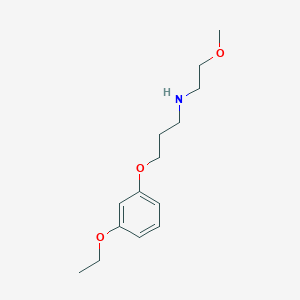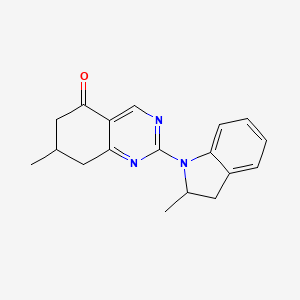
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, also known as EPM, is a chemical compound that belongs to the family of beta-adrenergic agonists. It is widely used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine acts by binding to beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes. It specifically binds to the beta-2 adrenergic receptor, which is primarily found in the lungs and regulates bronchodilation. By binding to these receptors, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine activates a cascade of intracellular signaling pathways that ultimately lead to the relaxation of smooth muscles in the airways.
Biochemical and Physiological Effects:
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several biochemical and physiological effects on the body. It causes the relaxation of smooth muscles in the airways, leading to bronchodilation and improved airflow. It also increases heart rate and cardiac output, leading to improved blood flow and oxygen delivery to the body's tissues. 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
実験室実験の利点と制限
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has several advantages for use in lab experiments. It is a potent and selective beta-2 adrenergic agonist, which makes it an ideal tool for studying the mechanism of action of beta-adrenergic receptors. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has some limitations, including potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. One area of interest is the development of new drugs based on the structure and mechanism of action of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine. Another potential direction is the study of the effects of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine on other physiological processes, such as glucose metabolism and immune function. Additionally, there is a need for further research into the safety and toxicity of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine, particularly in the context of long-term exposure and chronic use.
合成法
The synthesis of 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine is a complex process that involves several steps. The first step is the reaction between 3-ethoxyphenol and 2-chloroethylamine hydrochloride to form 3-(3-ethoxyphenoxy)-N-(2-chloroethyl)-1-propanamine. This intermediate is then reacted with sodium methoxide and methanol to obtain the final product, 3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine.
科学的研究の応用
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)-1-propanamine has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a significant impact on the cardiovascular system, and it is widely used to study the mechanism of action of beta-adrenergic agonists. It has also been studied for its potential applications in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
特性
IUPAC Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-17-13-6-4-7-14(12-13)18-10-5-8-15-9-11-16-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOZEVAGLVWHLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-ethoxyphenoxy)-N-(2-methoxyethyl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5212411.png)
![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B5212437.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)

![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5212451.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5212457.png)
![3-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5212463.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)
![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)
![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)
amine oxalate](/img/structure/B5212517.png)